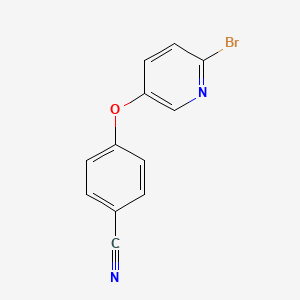

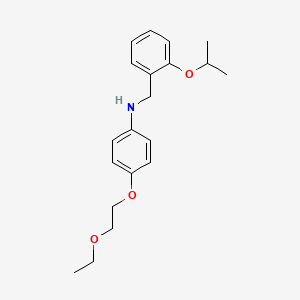

![molecular formula C15H18N2O B1451703 [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine CAS No. 22540-58-5](/img/structure/B1451703.png)

[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine

Overview

Description

The compound “[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine” is an organic compound that contains a pyridine ring and a phenyl ring, both of which are common structures in many organic compounds . The methoxy group attached to the phenyl ring and the amine group attached to the pyridine ring may confer unique properties to this compound.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a phenyl ring, a methoxy group, and an amine group . The spatial orientation of these groups could affect the compound’s properties and reactivity.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine ring, the phenyl ring, the methoxy group, and the amine group . The pyridine ring and the phenyl ring are aromatic and thus relatively stable, but they can participate in electrophilic aromatic substitution reactions and other types of reactions. The amine group can act as a nucleophile or a base in various reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring, the phenyl ring, the methoxy group, and the amine group could affect the compound’s polarity, solubility, stability, and other properties .Scientific Research Applications

Novel Mu-Opioid Receptor Agonists

Research into compounds structurally similar to [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine, such as Oliceridine (TRV130), highlights their use as novel mu-opioid receptor agonists. Oliceridine is designed to selectively activate G protein and β-arrestin signaling pathways, offering analgesic benefits akin to pure opioid agonists while minimizing related adverse effects. This points towards potential applications in developing new analgesic therapies with reduced side effects (Urits et al., 2019).

Analysis of Carcinogenic Compounds

Compounds structurally related to [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine, such as heterocyclic aromatic amines, are studied for their carcinogenic potential in various matrices, including foodstuff and biological samples. Advanced analytical techniques like liquid chromatography coupled with mass spectrometry are employed for sensitive and selective analysis. This suggests a potential application in the field of food safety and toxicology to understand and mitigate carcinogenic risks from dietary sources (Teunissen et al., 2010).

Biomarkers in Tobacco and Cancer Research

Studies on human urinary carcinogen metabolites, including those structurally akin to [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine, serve as biomarkers in tobacco and cancer research. These compounds, derived from carcinogens specific to tobacco products, offer insights into carcinogen dose, exposure differentiation, and metabolic processing in humans, highlighting their utility in assessing the impact of tobacco on health (Hecht, 2002).

Food-derived Heterocyclic Amines and Breast Cancer

The review of food-derived heterocyclic amines (HAs) underscores the potential etiological role of these compounds, similar in structure or activity to [(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine, in human breast cancer. Their formation in cooked meats and subsequent DNA adduct formation in the mammary gland suggest a need for further research into dietary factors and mammary carcinogenesis (Snyderwine, 1994).

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-18-15-7-5-13(6-8-15)12-16-11-9-14-4-2-3-10-17-14/h2-8,10,16H,9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGVMSUUFXOHII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Methoxyphenyl)methyl][2-(pyridin-2-yl)ethyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine](/img/structure/B1451622.png)

![(5-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B1451633.png)

![5-Chloro-6-[(3,4-difluorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1451634.png)

![{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1451635.png)

![N-Ethyl-3-[(2-furylmethyl)amino]propanamide](/img/structure/B1451637.png)

![3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline](/img/structure/B1451641.png)

![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(2-methoxyethoxy)aniline](/img/structure/B1451642.png)

![N-[4-(Isopentyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1451643.png)